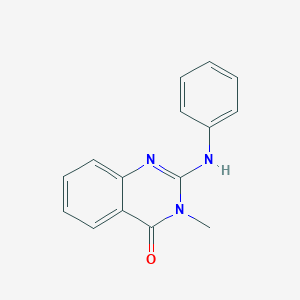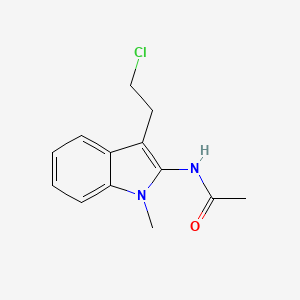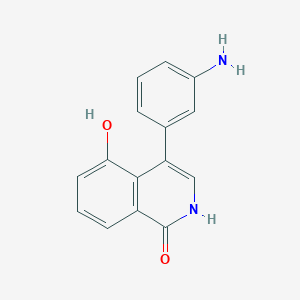![molecular formula C11H25NO3Si B15066658 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide CAS No. 630113-18-7](/img/structure/B15066658.png)
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a hydroxyl-containing precursor in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base: Imidazole or pyridine
- Solvent: Dimethylformamide (DMF)
- Conditions: Room temperature
-
Formation of Acetamide
- Reactant: Acetic anhydride or acetyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Regeneration of the free hydroxyl group
科学研究应用
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where the protection of sensitive hydroxyl groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a silicon-oxygen bond, which is stable under a variety of reaction conditions. The TBDMS group can be selectively removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group .
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers (TIPS): More sterically hindered than TBDMS ethers, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl ethers (TBDPS): More stable than TBDMS ethers but also more difficult to remove.
Uniqueness
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide stands out due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient protection under a wide range of conditions while being removable under relatively mild conditions using fluoride ions. This makes it a versatile protecting group in organic synthesis .
属性
CAS 编号 |
630113-18-7 |
|---|---|
分子式 |
C11H25NO3Si |
分子量 |
247.41 g/mol |
IUPAC 名称 |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13) |
InChI 键 |
XWHKONHITZACCN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)

![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)




![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)
![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)




